molecular formula C15H16O2 B1265805 Benzophenone dimethyl ketal CAS No. 2235-01-0

Benzophenone dimethyl ketal

Cat. No.: B1265805
CAS No.: 2235-01-0
M. Wt: 228.29 g/mol
InChI Key: NYRVXYOKUZSUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzophenone dimethyl ketal is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity in Synthesis

Benzophenone dimethyl ketal is involved in the synthesis of dimethyl acetals of various ketones. Research shows the synthesis of dimethyl acetals of carbonyl compounds, such as cyclohexanone, acetophenone, and benzophenone, using solid acid catalysts. The effectiveness of these catalysts depends on their textural properties, such as acid amount and adsorption characteristics. For example, cerium-exchanged montmorillonite shows significant activity due to its hydrophobicity and optimum number of acidic sites (Thomas, Prathapan, & Sugunan, 2005).

Influence in Acetalization Reactions

In acetalization reactions, this compound demonstrates varying reactivities. Large pore zeolites and mesoporous K-10 montmorillonite clay have been utilized as catalysts for these reactions. The molecular sizes of ketones, including benzophenone, significantly influence their acetalization ability over catalysts. The activity of ketones in these reactions follows a specific order, with benzophenone showing varying reactivity levels (Thomas & Sugunan, 2005).

Applications in Photochemistry

This compound is relevant in photochemistry, particularly in photopolymerization processes. Aromatic ketones, including benzophenone, are known for their excellent optical characteristics, making them useful in the photoinitiation of polymerization processes. Their adaptability for bearing different functionalities and applications in various modes of photopolymerization is a key area of interest (Dadashi-Silab, Aydogan, & Yagcı, 2015).

Environmental Impact and Degradation

The degradation and environmental impact of benzophenone derivatives, including this compound, are areas of research. Co-composting of food waste with sawdust and mature compost has shown to effectively treat high concentrations of benzophenone, with a high removal efficiency. This suggests potential for using co-composting as a treatment technology for degrading benzophenone and similar organic pollutants (Lin et al., 2021).

Mechanism of Action

C15H16O2C_{15}H_{16}O_{2}C15​H16​O2​

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Benzophenone, a related compound, has been shown to interact with estrogen receptor alpha and estrogen receptor beta

Safety and Hazards

Benzophenone dimethyl ketal may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Fine dust dispersed in air may ignite, and dust can form an explosive mixture in air .

Relevant Papers There are several papers that discuss the chemistry of ketyl radicals, which includes this compound . These papers highlight recent developments in the chemistry of ketyl radicals, different strategies for ketyl radical generation, their creative use in new synthetic protocols, strategies for the control of enantioselectivity, and detailed mechanisms where appropriate .

Properties

IUPAC Name

[dimethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVXYOKUZSUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176884
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-01-0
Record name 1,1′-(Dimethoxymethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2235-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(dimethoxymethylene)bisbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a round bottom flask, (10 g) Benzophenone in 20 ml methanol was taken. 12 ml (2 equiv.) trimethyl orthoformate was added into the reaction mixture in a single lot and the reaction mixture was stirred at 25-30° C. 3-4 drop perchloric acid (HClO4 as a catalyst) was added and reflux it for 9 hr. After completion of the reaction, the reaction mass was dumped into water. Subsequently, the reaction mass was stirred for 15 min, filtered it and wash the solid mass with water to obtain white solid product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
HClO4
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzophenone dimethyl ketal
Reactant of Route 2
Benzophenone dimethyl ketal
Reactant of Route 3
Reactant of Route 3
Benzophenone dimethyl ketal
Reactant of Route 4
Benzophenone dimethyl ketal
Reactant of Route 5
Benzophenone dimethyl ketal
Reactant of Route 6
Benzophenone dimethyl ketal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.